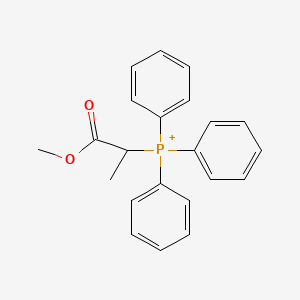

Methyl 2-(triphenylphosphoranyl)propanoate

Vue d'ensemble

Description

Methyl 2-(triphenylphosphoranyl)propanoate is an organophosphorus compound with the molecular formula C22H23O2P. It is known for its role as a ligand in various catalytic processes. The compound features a triphenylphosphoranyl group attached to a propanoate ester, making it a versatile reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-(triphenylphosphoranyl)propanoate can be synthesized through the reaction of triphenylphosphine with methyl 2-bromopropanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(triphenylphosphoranyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to yield phosphines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.

Major Products:

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antihistamine Activity

Methyl 2-(triphenylphosphoranyl)propanoate is structurally related to derivatives exhibiting significant antihistamine and antiallergic properties. Compounds such as 2-methyl-2′-phenylpropionic acid derivatives demonstrate selective H1 antihistamine activity, making them valuable in treating allergic diseases without interfering with other pharmaceutical receptors. This selectivity is particularly beneficial for patients on multiple medications, including those for cardiovascular conditions .

Drug Delivery Systems

The incorporation of triphenylphosphonium (TPP) moieties into drug design has led to the development of mitochondria-targeted compounds. These compounds leverage the lipophilic nature of TPP to enhance the delivery of therapeutic agents directly to mitochondria, which is crucial for treating diseases like cancer and neurodegenerative disorders. The stability and low reactivity of TPP in biological systems make it an ideal candidate for drug delivery applications .

Organic Synthesis

Reagent in Chemical Reactions

this compound can serve as a versatile reagent in organic synthesis. Its phosphonium functionality allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. The compound's ability to stabilize carbanions makes it useful in synthesizing complex organic molecules .

Phosphoramidate Prodrugs

Recent studies have explored the transformation of nucleosides into phosphoramidate prodrugs using phosphonium compounds. This method involves innovative one-pot protocols that improve the efficiency of synthesizing prodrugs, which can enhance the bioavailability and efficacy of nucleoside analogs used in antiviral therapies .

Materials Science

Synthesis of Novel Materials

The unique properties of this compound have been exploited in the synthesis of novel materials. Its phosphonium structure can be integrated into polymers and other materials, potentially enhancing their electrical conductivity and thermal stability. Research is ongoing to explore these applications further .

Case Studies

Mécanisme D'action

The mechanism of action of methyl 2-(triphenylphosphoranyl)propanoate involves its role as a ligand, where it coordinates with metal centers in catalytic processes. The triphenylphosphoranyl group stabilizes the metal-ligand complex, facilitating various chemical transformations. The ester group can also participate in reactions, providing additional functionality .

Comparaison Avec Des Composés Similaires

- Methyltriphenylphosphonium bromide

- Ethyltriphenylphosphonium bromide

- Triphenylphosphine oxide

Comparison: Methyl 2-(triphenylphosphoranyl)propanoate is unique due to its ester functionality, which allows it to participate in a broader range of reactions compared to similar compounds like methyltriphenylphosphonium bromide and triphenylphosphine oxide. This versatility makes it a valuable reagent in organic synthesis and catalysis .

Activité Biologique

Methyl 2-(triphenylphosphoranyl)propanoate, also known as methyl 2-(triphenylphosphoranylidene)propanoate, is a compound that features a triphenylphosphoranylidene moiety, which is a type of ylide. Ylides are known for their significant reactivity in organic synthesis and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential therapeutic applications.

Structure and Composition

- Chemical Formula : C22H23O2P

- Molecular Weight : 348.38 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Moderate solubility in organic solvents

The triphenylphosphoranylidene group allows for considerable reactivity, particularly as a nucleophile due to the electron-withdrawing nature of the phosphonium group. This characteristic makes it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that phosphonium ylides can exhibit antimicrobial activity. For instance, derivatives of triphenylphosphine have been shown to possess significant antibacterial properties against various pathogens. The mechanism often involves disrupting microbial membranes or interfering with metabolic processes.

Cytotoxicity and Medicinal Chemistry

Phosphonium ylides may also play a role in cancer therapy. Some studies have demonstrated that related compounds can induce apoptosis in cancer cells by targeting mitochondrial pathways. For example:

- Mechanism : Binding to prohibitin 1 (PHB1), leading to the activation of optic atrophy 1 (OPA1), which causes mitochondrial fragmentation and apoptosis.

- Case Study : A related compound exhibited IC50 values indicating strong cytotoxicity against cancer cell lines, emphasizing the potential for further exploration of this compound in cancer therapeutics.

Asymmetric Catalysis

The chirality introduced by this compound derivatives could facilitate their application in asymmetric catalysis , crucial for synthesizing enantiomerically pure drugs. This property is particularly valuable in drug development where stereochemistry can significantly influence pharmacological activity.

Synthesis of this compound

The synthesis typically involves:

- Formation of Ylide : Reaction of triphenylphosphine with an appropriate carbonyl compound.

- Esterification : Introducing the methyl ester group through standard esterification techniques.

Reaction Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Triphenylphosphine + Carbonyl Compound | THF, Room Temperature | Variable |

| 2 | Ylide + Acid Chloride | Toluene, Reflux | Up to 77% |

Research Findings and Case Studies

A study published in Organic & Biomolecular Chemistry explored the reactivity of phosphonium ylides in various organic transformations, highlighting their utility in synthesizing complex organic molecules . Additionally, another investigation into the biological activity of related compounds showed promising results regarding their cytotoxic effects against Plasmodium falciparum, indicating potential antimalarial properties .

Table: Summary of Biological Activities

Propriétés

Numéro CAS |

2689-62-5 |

|---|---|

Formule moléculaire |

C22H22BrO2P |

Poids moléculaire |

429.3 g/mol |

Nom IUPAC |

(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide |

InChI |

InChI=1S/C22H22O2P.BrH/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |

Clé InChI |

KEVZIELRABBJEP-UHFFFAOYSA-M |

SMILES |

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.